molecular formula C21H23N3O6 B3877731 4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid

4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid

Cat. No.: B3877731
M. Wt: 413.4 g/mol
InChI Key: OCSKTAFSKMUWOY-YDZHTSKRSA-N
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Description

The compound appears to contain a benzoic acid moiety, a carbonohydrazonoyl group, and a 3,4-dimethoxyphenyl ethylamine group . The 3,4-dimethoxyphenyl ethylamine is a type of phenethylamine, which is a class of compounds that often have psychoactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl ethylamine group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoic acid moiety, the carbonohydrazonoyl group, and the 3,4-dimethoxyphenyl ethylamine group . Each of these groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

Based on the structure, this compound would likely be a solid at room temperature . The presence of the benzoic acid moiety could potentially make this compound somewhat acidic .

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include detailed synthesis and characterization studies, as well as biological testing to determine its potential effects on the body .

Properties

IUPAC Name

4-[(E)-[[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropanoyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-29-17-8-5-14(11-18(17)30-2)9-10-22-19(25)12-20(26)24-23-13-15-3-6-16(7-4-15)21(27)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)(H,24,26)(H,27,28)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKTAFSKMUWOY-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=O)NN=CC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid
Reactant of Route 6
4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid

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